molecular formula C6H13N3O B3329985 1-Ethyl-4-nitrosopiperazine CAS No. 65504-33-8

1-Ethyl-4-nitrosopiperazine

Cat. No.: B3329985
CAS No.: 65504-33-8
M. Wt: 143.19 g/mol
InChI Key: CWZUYOLYTOIBRY-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitrosopiperazine is an organic compound with the molecular formula C6H13N3O. It is a member of the nitrosamine family, which are known for their potential carcinogenic properties. This compound is typically used in research settings, particularly in the fields of organic synthesis and chemical analysis .

Preparation Methods

1-Ethyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1-ethylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing

Chemical Reactions Analysis

1-Ethyl-4-nitrosopiperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound into different amine derivatives.

    Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Ethyl-4-nitrosopiperazine is primarily used in scientific research due to its unique chemical properties. Some of its applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Chemical Analysis: Used as a reference compound in analytical chemistry to study the behavior of nitrosamines.

    Biological Studies: Research into the biological effects of nitrosamines often involves this compound as a model compound.

    Industrial Processes:

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitrosopiperazine involves its interaction with biological molecules. As a nitrosamine, it can form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to mutations and other cellular changes, which is why nitrosamines are considered potential carcinogens .

Comparison with Similar Compounds

1-Ethyl-4-nitrosopiperazine can be compared to other nitrosamines such as:

  • 1-Methyl-4-nitrosopiperazine
  • 1-Cyclopentyl-4-nitrosopiperazine

These compounds share similar chemical structures and properties but differ in their specific substituents. The presence of different alkyl groups can influence their reactivity and biological effects.

Properties

IUPAC Name

1-ethyl-4-nitrosopiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c1-2-8-3-5-9(7-10)6-4-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZUYOLYTOIBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65504-33-8
Record name 1-ethyl-4-nitrosopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl iodide (8.13 g, 0.052 mole) was added to acetone (80 ml) containing N-nitroso piperazine (6.0 g, 0.052 mole) (prepared as described in U.S. Pat. No. 2,907,767) and anhydrous potassium carbonate (7.3 g, 0.052 mole). The mixture was heated under reflux for 24 hours, cooled, treated with water (50 ml) evaporated to 1/2 volume and extracted with ether (3×150 ml). The combined extracts were dried (K2CO3) filtered and evaporated in vacuo to yield N-ethyl-N'-nitrosopiperazine (7.71 g, 98%), as a straw coloured oil.
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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